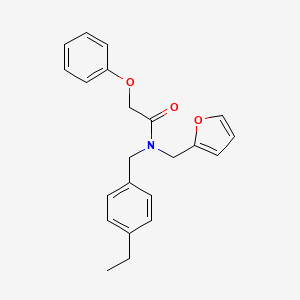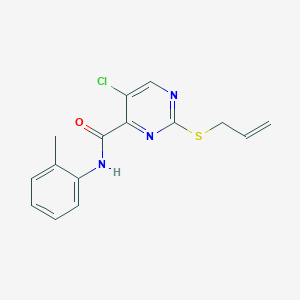![molecular formula C23H25N3O4 B11376529 N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11376529.png)
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a ketone group. The compound also features methoxy and dimethylphenyl groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multiple steps:
Formation of the Pyridazinone Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the Amide Bond: The final step involves the coupling of the pyridazinone derivative with the dimethoxyphenyl group using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group in the pyridazinone ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the ketone group would yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2,4-Dimethoxyphenyl)-2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamid
- N-(2,4-Dimethoxyphenyl)-2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamid
Einzigartigkeit
Die Einzigartigkeit von N-(2,4-Dimethoxyphenyl)-2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamid liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein von sowohl Methoxy- als auch Dimethylphenylgruppen, die im Vergleich zu ähnlichen Verbindungen einzigartige chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C23H25N3O4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]propanamide |
InChI |
InChI=1S/C23H25N3O4/c1-14-6-7-17(12-15(14)2)19-10-11-22(27)26(25-19)16(3)23(28)24-20-9-8-18(29-4)13-21(20)30-5/h6-13,16H,1-5H3,(H,24,28) |
InChI-Schlüssel |
ZEOUIZNVMVYHOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}acetamide](/img/structure/B11376473.png)
![2-bromo-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11376500.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11376506.png)
![3-(3-Methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11376511.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11376524.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11376527.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-4-methylbenzamide](/img/structure/B11376534.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11376538.png)

![4-tert-butyl-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11376544.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11376545.png)
